molecular formula C12H13N3O3 B13700307 Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13700307
M. Wt: 247.25 g/mol
InChI Key: YFJWURQTQMQTMI-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a benzyloxy group at position 5 and a benzyl substituent at position 2 of the triazole ring. Its structure combines aromatic and ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthesis typically involves Huisgen cycloaddition or alkylation strategies, with purification via recrystallization or chromatography . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 1.24 (t, 3H), 4.27 (q, 2H), 5.45 (s, 2H), 7.29–7.50 (m, 5H) .
  • MS (ESI): m/z 368 [M + H]⁺ .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 4-phenylmethoxy-1H-triazole-5-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-2-17-12(16)10-11(14-15-13-10)18-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)

InChI Key

YFJWURQTQMQTMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NN1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole compound is esterified with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Polar substituents (e.g., hydroxy , methoxy ) improve aqueous solubility, while non-polar groups (e.g., benzyl , phenyl ) enhance lipophilicity.
  • Electronic Effects : Electron-donating groups (e.g., 4-MeO-Bn in ) stabilize the triazole ring, whereas electron-withdrawing groups (e.g., 3-F-C₆H₄ in ) increase electrophilicity.

Spectral and Crystallographic Insights

  • NMR Shifts : The benzyloxy group in causes distinct aromatic proton resonances (δ 7.29–7.50), while the cyclopropylmethyl group in introduces unique upfield shifts due to ring strain.
  • Crystallography : Analogous isoxazole derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) exhibit planar heterocyclic cores, suggesting similar stability in triazoles .

Biological Activity

Ethyl 5-(benzyloxy)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is synthesized through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. The synthesis involves several steps:

  • Preparation of the Azide : The azide precursor is created from the corresponding amine using sodium nitrite and hydrochloric acid.
  • Cycloaddition Reaction : The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Esterification : The resulting triazole compound is esterified with ethanol to produce this compound.

Chemical Properties :

  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 247.25 g/mol
  • IUPAC Name : Ethyl 4-phenylmethoxy-1H-triazole-5-carboxylate

The biological activity of this compound primarily arises from its ability to interact with various biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of these proteins, leading to modulation of their activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a study found that certain triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines .

Enzyme Inhibition

The compound has shown potential as an inhibitor of glutaminase (GLS), an enzyme critical for tumor metabolism. Inhibition of GLS may lead to reduced tumor growth in glutamine-dependent cancers .

Data Table: Biological Activity Overview

Activity Type Target Organism/Enzyme IC50 Value (μM) Reference
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified
AnticancerMCF-71.1
AnticancerHCT-1162.6
Enzyme InhibitionGlutaminase (GLS)Not specified

Case Study 1: Anticancer Activity

A study published in 2021 synthesized various triazole derivatives and tested their anticancer activities against several cancer cell lines. Among these compounds, one derivative showed significant antiproliferative activity with an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Targeting

In another study focusing on glutaminase inhibition, researchers synthesized several analogs of this compound and evaluated their potency in inhibiting GLS activity in vitro. The results indicated promising inhibitory effects on GLS enzyme activity, suggesting potential for further development as a therapeutic agent in cancer treatment .

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